molecular formula C11H7ClF3N3 B595202 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1260897-26-4

7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B595202
CAS No.: 1260897-26-4
M. Wt: 273.643
InChI Key: QAEFDOZUMBXAQW-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[3,2-b]pyridine Derivatives

Pyrrolo[3,2-b]pyridine derivatives belong to the broader class of nitrogen-containing heterocycles, which have been studied since the mid-20th century. Early synthetic routes for pyrrolo[2,3-b]pyridines involved adaptations of indole synthesis methodologies, such as the Madelung and Fischer cyclization strategies. These methods enabled the preparation of core scaffolds with substituents at positions 2, 3, and 4, laying the foundation for structural diversification.

In the 1960s, researchers demonstrated the reactivity of pyrrolo[2,3-b]pyridines in electrophilic substitution reactions, including nitration, bromination, and iodination, predominantly occurring at the 3-position. This reactivity profile facilitated the development of functionalized derivatives for pharmacological applications. By the 21st century, advances in de novo drug design and structure–activity relationship (SAR) studies led to the discovery of pyrrolo[3,2-b]pyridine-based kinase inhibitors, such as the CDK8 inhibitor reported in 2022. Modern synthetic techniques, including Vilsmeier–Haack reactions and transition-metal-catalyzed couplings, have further expanded access to complex analogs.

Position of 7-Chloro-2-Ethyl-5-(Trifluoromethyl)-1H-Pyrrolo[3,2-b]Pyridine-6-Carbonitrile in Heterocyclic Chemistry

The compound this compound (C~11~H~7~ClF~3~N~3~, MW: 273.64) exemplifies a highly functionalized pyrrolopyridine derivative. Its structure features:

  • A chloro substituent at position 7, influencing electronic density and steric interactions.
  • An ethyl group at position 2, contributing to lipophilicity.
  • A trifluoromethyl group at position 5, enhancing metabolic stability and binding affinity.
  • A cyano group at position 6, acting as a hydrogen bond acceptor.

This combination of substituents positions the compound as a versatile intermediate in medicinal chemistry. Its pyrrolo[3,2-b]pyridine core is distinct from related isomers (e.g., pyrrolo[2,3-c]pyridine), with the fused bicyclic system offering rigidity for target engagement.

Significance in Nitrogen-Containing Heterocyclic Research

Nitrogen heterocycles dominate pharmaceutical research due to their prevalence in bioactive molecules. Pyrrolo[3,2-b]pyridines, in particular, have gained attention for their role in targeting kinases, phosphodiesterases, and transcription factors. The trifluoromethyl group in this compound is a strategic bioisostere, often improving pharmacokinetic properties by resisting oxidative metabolism. Additionally, the chloro and cyano groups are electron-withdrawing, modulating the compound’s reactivity in cross-coupling reactions and interactions with biological targets.

Recent studies highlight pyrrolo[3,2-b]pyridines in oncology, with derivatives showing efficacy against colorectal cancer and BRAF-mutated tumors. The structural complexity of this compound underscores its potential as a scaffold for developing selective inhibitors, aligning with trends in fragment-based drug design.

Table 1: Key Structural Features and Implications

Position Substituent Role in Chemistry & Pharmacology
2 Ethyl Enhances lipophilicity; modulates steric effects
5 Trifluoromethyl Improves metabolic stability; electron-withdrawing
6 Cyano Participates in hydrogen bonding; polar moiety
7 Chloro Directs electrophilic substitution; steric bulk

Properties

IUPAC Name

7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c1-2-5-3-7-9(17-5)8(12)6(4-16)10(18-7)11(13,14)15/h3,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEFDOZUMBXAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733720
Record name 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260897-26-4
Record name 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclo-condensation of a trifluoromethyl building block with a suitable pyridine derivative . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the chloro group.

Scientific Research Applications

7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of new biochemical assays.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

Pyrrolo[3,2-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine

  • Target Compound : Pyrrolo[3,2-b]pyridine core with fused pyrrole and pyridine rings. This structure enables π-π stacking interactions and planar binding to enzymes or receptors .
  • Pyrazolo[1,5-a]pyrimidine Analogs: Compounds like 7-(2-chlorophenylamino)-5-(2-hydroxyethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile () exhibit a pyrazole fused to pyrimidine.

Pyrano[3,2-b]pyrrole Derivatives

  • Compounds such as 5-amino-7-(4-chlorophenyl)-1,7-dihydropyrano[3,2-b]pyrrole-6-carbonitrile () feature a pyran ring fused to pyrrole. The added oxygen atom increases polarity but reduces planarity, impacting membrane permeability compared to the target compound .

Substituent Effects on Properties

Table 1: Substituent Comparison and Key Properties
Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities
7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Pyrrolo[3,2-b]pyridine Cl (C7), C₂H₅ (C2), CF₃ (C5), CN (C6) ~335.7* High lipophilicity, potential enzyme inhibition
(S)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-... Pyrrolo[3,2-b]pyridine Cl (C3), morpholino (C7), CF₃ (C5), CN (C6) ~422.8* Enhanced solubility due to morpholino group
7-(2-Chlorophenylamino)-5-(2-hydroxyethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine Cl (C7), hydroxyethoxymethyl (C5), CN (C3) 343.1 Melting point: 157–159°C; moderate yield (53%)
6-Bromo-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Br (C6) 197.04 Bromo substituent increases reactivity for cross-coupling

*Calculated based on molecular formula.

Biological Activity

7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS No. 1260897-26-4) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a fused pyrrole and pyridine ring system along with trifluoromethyl and nitrile functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₁₁H₇ClF₃N₃, with a molecular weight of approximately 273.64 g/mol. The compound's structural characteristics contribute to its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number1260897-26-4
Molecular Weight273.64 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing signaling pathways crucial for cell growth and differentiation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, which can lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Antimicrobial Properties

Research has also suggested potential antimicrobial activity against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated several pyrrolopyridine derivatives for their anticancer activity against human cancer cell lines. The results indicated that the trifluoromethyl substitution significantly improved potency compared to non-fluorinated analogs.
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of pyrrolopyridine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar structures exhibited notable inhibitory effects on bacterial growth.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how do reaction conditions influence yields?

  • Methodology : A common route involves nucleophilic substitution and cyclization. For example, a precursor like 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is reacted with 2-chloroaniline in 2-propanol at 60°C for 3 hours, followed by crystallization from methanol (84% yield) . Sodium hydride (NaH) in DMF is often used as a base for subsequent substitutions .
  • Key Factors : Solvent choice (e.g., DMF for high polarity), temperature control (60–100°C), and stoichiometric ratios (e.g., 1.3x excess of nucleophiles) critically affect yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • 1H NMR : Aromatic protons (δ 7.36–8.38 ppm) and substituents (e.g., -OCH2 groups at δ 4.66 ppm) are resolved in CDCl3 .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 332.05).
  • X-ray Crystallography : Resolves regiochemistry of substituents on the pyrrolopyridine core .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo[3,2-b]pyridine core be achieved, particularly at the 5- and 6-positions?

  • Methodology :

  • Use directing groups (e.g., -CN at position 6) to bias electrophilic substitution.
  • Transition metal catalysis (e.g., Pd-mediated cross-coupling) for trifluoromethyl group introduction at position 5 .
  • Challenge : Competing reactivity at the 2-ethyl group may require protective strategies (e.g., silylation) .

Q. What experimental strategies address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Approach :

  • Dose-Response Analysis : Test across a wide concentration range (nM–µM) to distinguish specific inhibition from off-target effects.
  • Structural Analog Comparison : Replace the 7-chloro group with fluoro or methoxy to assess SAR .
  • Data Normalization : Use control compounds (e.g., known kinase inhibitors) to calibrate assay conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR : Correlate electronic properties (e.g., trifluoromethyl’s electronegativity) with inhibitory potency .

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